molecular formula C29H28FN3O5S B11092782 Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate

Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate

Cat. No.: B11092782
M. Wt: 549.6 g/mol
InChI Key: UAPXXCXUGKXKEI-UHFFFAOYSA-N
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Description

Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a thioxoimidazolidinone ring

Preparation Methods

The synthesis of Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate typically involves multiple steps. One common synthetic route starts with the reaction of 4-fluorobenzaldehyde with ethylamine to form 2-(4-fluorophenyl)ethylamine. This intermediate is then reacted with formaldehyde to yield the desired compound. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their respective reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and methoxyphenyl groups, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and protein interactions.

    Medicine: Research indicates potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate involves the inhibition of specific enzymes and pathways. It has been shown to inhibit histone deacetylases (HDACs), which play a critical role in gene expression regulation. Additionally, it affects signaling pathways such as PI3K/AKT and NF-κB, which are involved in inflammation and cancer development.

Comparison with Similar Compounds

Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate can be compared with similar compounds such as:

  • Ethyl 2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carboxylate
  • Ethyl (4-fluorobenzoyl)acetate
  • (±)-ethyl 2-amino-3-(4-fluorophenyl)propanoate

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to variations in their chemical properties and applications.

Properties

Molecular Formula

C29H28FN3O5S

Molecular Weight

549.6 g/mol

IUPAC Name

ethyl 4-[4-[2-(4-fluoroanilino)-2-oxoethyl]-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate

InChI

InChI=1S/C29H28FN3O5S/c1-3-38-28(36)20-6-12-23(13-7-20)33-27(35)25(18-26(34)31-22-10-8-21(30)9-11-22)32(29(33)39)17-16-19-4-14-24(37-2)15-5-19/h4-15,25H,3,16-18H2,1-2H3,(H,31,34)

InChI Key

UAPXXCXUGKXKEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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